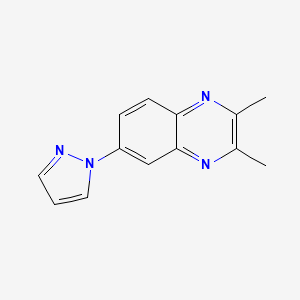
8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a xanthine compound with a molecular formula of C9H12N4O2 and a molecular weight of 208.2172 . This compound is known for its pharmacological properties, particularly its stimulant effects on the central nervous system and its use as a bronchodilator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of theophylline. One common method is the ethylation of theophylline using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and amines under basic conditions.
Major Products
The major products formed from these reactions include various N-alkylated and N-oxidized derivatives, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound is studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: It is investigated for its potential use in treating respiratory diseases due to its bronchodilator properties.
Wirkmechanismus
The mechanism of action of 8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in relaxation of bronchial smooth muscles and stimulation of the central nervous system. The compound also acts as an adenosine receptor antagonist, contributing to its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A closely related compound with similar bronchodilator properties.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Aminophylline: A compound that is a combination of theophylline and ethylenediamine, used as a bronchodilator.
Uniqueness
8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific ethyl substitution, which can alter its pharmacokinetic properties and potency compared to other xanthine derivatives .
Eigenschaften
CAS-Nummer |
5426-61-9 |
|---|---|
Molekularformel |
C9H13N5O2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
8-amino-7-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H13N5O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3,(H2,10,11) |
InChI-Schlüssel |
FKZDYMXFSZDGPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)












